1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine
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Overview
Description
The compound “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine” is a complex organic molecule. Unfortunately, there is no specific information available for this exact compound. However, it appears to be related to a class of compounds known as phenylpiperazines1. These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group1.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Mannich base organic non-linear optical single crystal was synthesized using acetonitrile as a solvent2. The slow evaporation technique was employed at room temperature2. However, the exact synthesis process for “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine” is not available in the current literature.Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single crystal X-ray diffraction2. This technique confirms the existence of non-centrosymmetric nature of the grown crystal2. However, the specific molecular structure analysis for “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine” is not available in the current literature.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine”. However, similar compounds have been used as intermediates in the synthesis of other complex organic molecules3.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine” are not specifically known. However, similar compounds are known to be solid at room temperature4.Scientific Research Applications
Glucosidase Inhibitors and Antioxidant Activity
A study on benzimidazoles containing piperazine or morpholine skeletons demonstrated their efficacy as glucosidase inhibitors and their significant antioxidant activities. These compounds were synthesized through a rapid 'onepot' nitro reductive cyclization reaction and exhibited high scavenging activity in various in vitro antioxidant assays, including Cupric Reducing Antioxidant Capacity (CUPRAC) and Ferric Reducing Antioxidant Power (FRAP) assays. The compounds showed an inhibitory potential much better than the standard acarbose, indicating their potential for treating diseases related to oxidative stress and glucose metabolism disorders (Özil, Baltaş, & Parlak, 2018).
Antimicrobial Applications
The synthesis and evaluation of benzimidazole Mannich bases revealed their promising antimicrobial activity. These compounds were prepared through a tri-component synthesis involving benzimidazole, aqueous formaldehyde, and an amine. Their antimicrobial effectiveness was tested against various bacterial strains, and the presence of saturated heterocycles from the amine molecule contributed to their increased biological activity. This study illustrates the potential of these compounds as antimicrobial agents, with specific molecular structures enhancing their efficacy (Marinescu et al., 2020).
Antiproliferative and Anticancer Activity
Research on 2-arylidenaminobenzimidazole derivatives demonstrated their potential as novel compounds with significant antiproliferative activity. These Mannich bases were evaluated for their effectiveness against human leukemia and cancer cells, showing notable activity, especially against MV4-11 cells. The structural characteristics of these compounds were crucial for their biological activities, indicating their potential for developing new anticancer therapies (Nowicka et al., 2015).
Crystal Structure Analysis
The crystal structure of a related compound, 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, was determined to establish the conformation of the molecule. This research contributes to the understanding of molecular structures and their implications for biological activities, providing a foundation for the design of new drugs with optimized efficacy (Özbey, Kuş, & Göker, 2001).
Spectroscopic Characterization and DFT Investigation
A study on 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine provided insights into its molecular structure through spectroscopic characterization and DFT investigation. This research enhances the understanding of the molecular properties and interactions of benzimidazole derivatives, aiding in the design of compounds with desired biological activities (Al-Harthy et al., 2019).
Safety And Hazards
The safety and hazards associated with “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine” are not specifically known. However, similar compounds are classified as non-combustible solids4.
Future Directions
The future directions for research on “1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine” are not specifically known. However, similar compounds have been used in the development of efficient optical devices due to their applications over a wide area like photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, energy storage devices, etc2.
properties
IUPAC Name |
1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-17-5-7-19(8-6-17)10-14-16-12-9-11(15)3-4-13(12)18(14)2/h3-4,9H,5-8,10,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMZVIVIVSTGSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-[(4-methylpiperazin-1-yl)methyl]-1H-benzimidazol-5-amine |
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